molecular formula C8H21Cl2N3O B1525213 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride CAS No. 1219957-57-9

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride

Cat. No.: B1525213
CAS No.: 1219957-57-9
M. Wt: 246.18 g/mol
InChI Key: LCVDMJHIUWFVFH-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride is a useful research compound. Its molecular formula is C8H21Cl2N3O and its molecular weight is 246.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation . This binding often results in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but prolonged exposure or suboptimal storage conditions can lead to its degradation. This degradation can result in reduced efficacy or altered biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, or systemic toxicity. Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . For instance, it may act as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic flux and metabolite levels within the cell. Understanding these interactions is vital for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it exerts its biological effects. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.2ClH/c1-8(2,9)7(12)10-5-6-11(3)4;;/h5-6,9H2,1-4H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVDMJHIUWFVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.